4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Overview
Description
4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.16747650 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Thermal Decomposition
One significant aspect of research involving compounds like 4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is their synthesis and thermal decomposition properties. Studies have explored the synthesis of similar triazole derivatives and their behavior under elevated temperatures. For example, the thermal decomposition of 1,3,4-dioxazole derivatives, akin to triazole compounds, has been investigated to understand their decomposition into other chemical entities at high temperatures (Nohira et al., 1967).
Cascade Cyclization Reactions
Research into cascade cyclization reactions involving triazole compounds like the one has been a focal point. These reactions are critical for understanding the chemical behavior and potential applications of these compounds. For instance, studies on the condensation of 3,4,5-triamino-1,2,4-triazole with various aldehydes have provided insights into the formation of complex chemical structures (Lipson et al., 2006).
Synthesis of NH-1,2,3-Triazoles
The synthesis of 4-aryl-NH-1,2,3-triazoles has been another area of focus. These compounds are synthesized through 1,3-dipolar cycloaddition of nitroolefins, which is a key process in the creation of various triazole derivatives with potential applications in various fields, including medicinal chemistry (Quan et al., 2014).
Investigation of Biological Activity
A significant area of research involves investigating the biological activities of triazole derivatives. Studies have been conducted to explore the bacteriostatic activity of similar compounds, which could have implications in medical and pharmaceutical applications (Lange & Tondys, 1975).
Cytotoxic Evaluation
The evaluation of cytotoxicity in novel 1,2,3-triazole derivatives has been an area of active research. This involves assessing the potential of these compounds as therapeutic agents, particularly in cancer treatment. For instance, the cytotoxic activity of certain triazole-linked cyclohexanones was tested in human breast cancer cell lines (Mahdavi et al., 2016).
Properties
IUPAC Name |
4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-30-20-13-10-17(14-21(20)31-2)22-24-25-23(26(22)18-6-4-3-5-7-18)32-15-16-8-11-19(12-9-16)27(28)29/h8-14,18H,3-7,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGWDGDEPKNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC4=CC=C(C=C4)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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